molecular formula C10H18N2 B063155 3-tert-butyl-5-propan-2-yl-1H-pyrazole CAS No. 194366-44-4

3-tert-butyl-5-propan-2-yl-1H-pyrazole

Cat. No. B063155
M. Wt: 166.26 g/mol
InChI Key: AXPAKQVJNAIFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-5-propan-2-yl-1H-pyrazole, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPP is a heterocyclic compound that contains a pyrazole ring and is commonly used as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of 3-tert-butyl-5-propan-2-yl-1H-pyrazole is not well understood, but it is believed to act as a chelating agent, forming stable complexes with transition metals. These complexes can then participate in various reactions, such as catalysis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 3-tert-butyl-5-propan-2-yl-1H-pyrazole. However, studies have shown that 3-tert-butyl-5-propan-2-yl-1H-pyrazole can inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Additionally, 3-tert-butyl-5-propan-2-yl-1H-pyrazole has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of 3-tert-butyl-5-propan-2-yl-1H-pyrazole is its ability to form stable complexes with transition metals, making it a useful ligand in coordination chemistry. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-tert-butyl-5-propan-2-yl-1H-pyrazole. One area of interest is the development of new 3-tert-butyl-5-propan-2-yl-1H-pyrazole-based complexes for use in catalysis and materials science. Additionally, further research is needed to understand the mechanism of action of 3-tert-butyl-5-propan-2-yl-1H-pyrazole and its potential applications in medicine. Finally, there is a need for improved synthesis methods to increase the yield of 3-tert-butyl-5-propan-2-yl-1H-pyrazole and make it more accessible for research.
In conclusion, 3-tert-butyl-5-propan-2-yl-1H-pyrazole is a promising compound with potential applications in various fields. Its ability to form stable complexes with transition metals makes it a useful ligand in coordination chemistry, and its potential as an anticancer agent and antioxidant is of interest for future research. Further studies are needed to fully understand the mechanism of action of 3-tert-butyl-5-propan-2-yl-1H-pyrazole and its potential applications in medicine and materials science.

Synthesis Methods

3-tert-butyl-5-propan-2-yl-1H-pyrazole can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with tert-butylchloride and isopropylmagnesium bromide. Another method involves the reaction of 3,5-dimethylpyrazole with tert-butylchloride and isopropyl alcohol in the presence of a strong base. The yield of 3-tert-butyl-5-propan-2-yl-1H-pyrazole varies depending on the method used, but it is typically between 50-70%.

Scientific Research Applications

3-tert-butyl-5-propan-2-yl-1H-pyrazole has been extensively studied for its potential applications in various fields, including coordination chemistry, catalysis, and materials science. In coordination chemistry, 3-tert-butyl-5-propan-2-yl-1H-pyrazole is commonly used as a ligand due to its ability to form stable complexes with transition metals. These complexes have been studied for their potential applications in catalysis, such as in the synthesis of pharmaceuticals and fine chemicals.

properties

CAS RN

194366-44-4

Product Name

3-tert-butyl-5-propan-2-yl-1H-pyrazole

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

3-tert-butyl-5-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C10H18N2/c1-7(2)8-6-9(12-11-8)10(3,4)5/h6-7H,1-5H3,(H,11,12)

InChI Key

AXPAKQVJNAIFFT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NN1)C(C)(C)C

Canonical SMILES

CC(C)C1=CC(=NN1)C(C)(C)C

synonyms

1H-Pyrazole,3-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI)

Origin of Product

United States

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